2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-18(2)9-11-4-3-5-15(17(11)26-18)25-10-16(22)20-12-6-7-13(19)14(8-12)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSPJFLMOYBJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzofuran moiety and a nitrophenyl group, suggests diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 303.31 g/mol . The compound is characterized by the presence of both electron-withdrawing (nitro) and electron-donating (dimethyl) groups, which can influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 7.4 µM against certain cancer types, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .
Antibacterial Activity
The antibacterial potential of benzofuran derivatives has been extensively studied. Compounds with similar frameworks have exhibited activity against Gram-positive and Gram-negative bacteria. For example, a related derivative showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess antibacterial properties.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the mechanism of action of such compounds. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes effectively. One study reported COX-2 inhibition at 10 µM , showing promising results for anti-inflammatory applications .
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, a compound structurally related to this compound was tested for its ability to induce apoptosis. The results indicated that at concentrations above 10 µM , significant apoptosis was observed in MCF cell lines, highlighting the compound's potential as an anticancer agent.
Study 2: Antibacterial Properties
Another study focused on the antibacterial activity of benzofuran derivatives. The compound was tested against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had an MIC value significantly lower than traditional antibiotics, indicating its potential as a new antibacterial agent .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and leukemia (K562) models. The structure-activity relationship (SAR) analysis reveals that modifications in the substituents can enhance potency and selectivity towards specific cancer types .
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 14.60 | |
| Compound B | K562 | 11.10 | |
| Compound C | Huh7 D12 | 8.00 |
Neuroprotective Effects
There is emerging evidence that compounds containing the benzofuran moiety may exhibit neuroprotective properties. Research on similar structures has suggested their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound class is noteworthy. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of compounds related to this compound:
- Study on Breast Cancer Inhibition
- Neuroprotection in Animal Models
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a broader class of N-substituted acetamides with aryl or heteroaryl substituents. Key analogues include:
Key Observations :
- Molecular Weight : The target compound (382.36) is intermediate in size compared to analogues, with bulkier substituents (e.g., tetrazoles in G745-0416) increasing molecular weight.
- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, contrasting with electron-donating groups like ethoxy (G745-0416) or hydroxy (BG15433). This may influence redox properties or binding interactions.
- Hydrogen Bonding: All compounds feature amide groups capable of N-H···O hydrogen bonding.
Hydrogen Bonding and Supramolecular Features
Pharmacological and Material Implications
- Solubility and Stability : The nitro group may reduce aqueous solubility compared to ethoxy- or hydroxy-substituted analogues (G745-0416, BG15433) but could enhance stability under oxidative conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Exothermic reactions (e.g., nitro group introduction) may require cooling to avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzofuran oxygen .
- Catalysts : Palladium catalysts improve coupling efficiency in acetamide formation .
- Analytical Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the dihydrobenzofuran and nitro-phenyl conformations using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
- Spectroscopy : Assign peaks in ¹H NMR to distinguish between diastereotopic protons in the dihydrobenzofuran ring and confirm fluorine coupling in the 4-fluoro-3-nitrophenyl group .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural motifs:
- Enzyme Inhibition : Test against kinases or proteases due to the acetamide’s hydrogen-bonding potential .
- Antimicrobial Activity : Use microdilution assays (e.g., MIC determination) given the nitro group’s redox activity .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC; impurities <2% can skew dose-response curves .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in aqueous buffers .
Q. What computational strategies predict intermolecular interactions for crystallographic studies?
- Methodological Answer :
- Hydrogen-Bonding Networks : Apply graph-set analysis (e.g., Etter’s rules) to predict packing motifs, focusing on the acetamide’s NH and nitro group as donors/acceptors .
- Density Functional Theory (DFT) : Model electrostatic potential surfaces to identify reactive sites for co-crystallization with target proteins .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Scaffold Modifications :
- Replace the 4-fluoro-3-nitrophenyl group with other electron-deficient aromatics (e.g., pyridines) to probe π-π stacking .
- Vary the dihydrobenzofuran’s methyl groups to assess steric effects on binding .
- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Split-Plot Design : Assign synthesis batches as main plots and biological replicates as subplots to isolate variability sources .
- Quality Control : Implement LC-MS for each batch to ensure ≤5% impurity thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
